molecular formula C13H10N4O4 B13997910 [Bis(4-nitrophenyl)methylidene]hydrazine CAS No. 81652-52-0

[Bis(4-nitrophenyl)methylidene]hydrazine

Cat. No.: B13997910
CAS No.: 81652-52-0
M. Wt: 286.24 g/mol
InChI Key: ZQZIBLSNZSJIDS-UHFFFAOYSA-N
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Description

[Bis(4-nitrophenyl)methylidene]hydrazine is an organic compound with the molecular formula C₁₃H₁₀N₄O₄ It is characterized by the presence of two nitrophenyl groups attached to a hydrazine moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(4-nitrophenyl)methylidene]hydrazine typically involves the condensation reaction between 4-nitrobenzaldehyde and hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2C7H5NO3+N2H4H2OC13H10N4O4+2H2O2 \text{C}_7\text{H}_5\text{NO}_3 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_{13}\text{H}_{10}\text{N}_4\text{O}_4 + 2 \text{H}_2\text{O} 2C7​H5​NO3​+N2​H4​⋅H2​O→C13​H10​N4​O4​+2H2​O

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

[Bis(4-nitrophenyl)methylidene]hydrazine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products

    Oxidation: Conversion to dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

[Bis(4-nitrophenyl)methylidene]hydrazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of [Bis(4-nitrophenyl)methylidene]hydrazine involves its interaction with molecular targets through its nitrophenyl and hydrazine functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [Bis(4-nitrophenyl)furan-2-yl]methylenehydrazine: Similar structure but with a furan ring.

    [Bis(4-nitrophenyl)thiazol-2-yl]methylenehydrazine: Contains a thiazole ring instead of a methylene bridge.

Uniqueness

[Bis(4-nitrophenyl)methylidene]hydrazine is unique due to its specific combination of nitrophenyl groups and hydrazine moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and materials science.

Properties

CAS No.

81652-52-0

Molecular Formula

C13H10N4O4

Molecular Weight

286.24 g/mol

IUPAC Name

bis(4-nitrophenyl)methylidenehydrazine

InChI

InChI=1S/C13H10N4O4/c14-15-13(9-1-5-11(6-2-9)16(18)19)10-3-7-12(8-4-10)17(20)21/h1-8H,14H2

InChI Key

ZQZIBLSNZSJIDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NN)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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